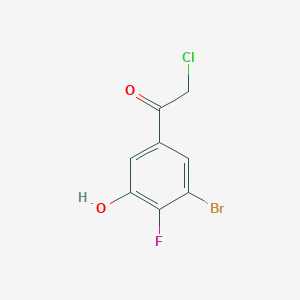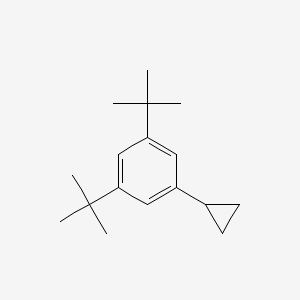
1,3-Di-tert-butyl-5-cyclopropylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Di-tert-butyl-5-cyclopropylbenzene is an organic compound characterized by the presence of two tert-butyl groups and a cyclopropyl group attached to a benzene ring
Métodos De Preparación
The synthesis of 1,3-Di-tert-butyl-5-cyclopropylbenzene typically involves the alkylation of benzene derivatives. One common method includes the Friedel-Crafts alkylation reaction, where tert-butyl chloride and cyclopropyl chloride are used as alkylating agents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity of the product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
1,3-Di-tert-butyl-5-cyclopropylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into more saturated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
1,3-Di-tert-butyl-5-cyclopropylbenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate in drug development.
Mecanismo De Acción
The mechanism by which 1,3-Di-tert-butyl-5-cyclopropylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bulky tert-butyl groups and cyclopropyl ring contribute to its unique binding properties, affecting the activity of target molecules. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparación Con Compuestos Similares
1,3-Di-tert-butyl-5-cyclopropylbenzene can be compared with other similar compounds, such as:
1,3-Di-tert-butylbenzene: Lacks the cyclopropyl group, leading to different chemical and physical properties.
1,3-Di-tert-butyl-5-methylbenzene: Contains a methyl group instead of a cyclopropyl group, affecting its reactivity and applications.
1,3-Di-tert-butyl-5-iodobenzene: The presence of an iodine atom introduces different reactivity, particularly in halogenation reactions.
Propiedades
Fórmula molecular |
C17H26 |
|---|---|
Peso molecular |
230.4 g/mol |
Nombre IUPAC |
1,3-ditert-butyl-5-cyclopropylbenzene |
InChI |
InChI=1S/C17H26/c1-16(2,3)14-9-13(12-7-8-12)10-15(11-14)17(4,5)6/h9-12H,7-8H2,1-6H3 |
Clave InChI |
NXCIFZRSARLUFP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1)C2CC2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13720159.png)
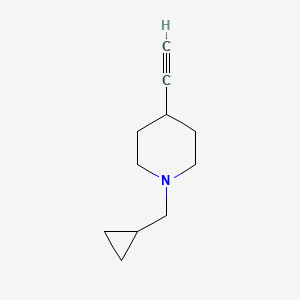
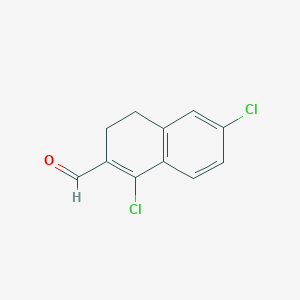
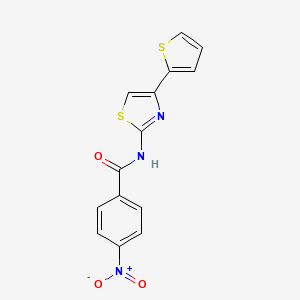
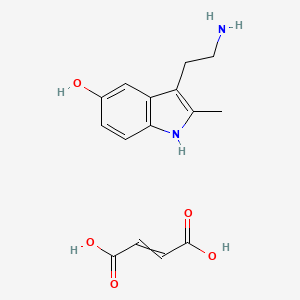
![(13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13720175.png)
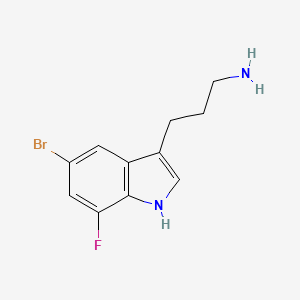
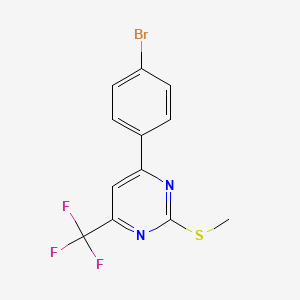
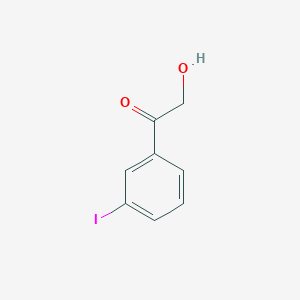
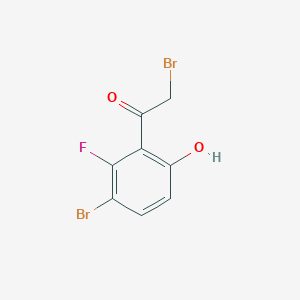
![3-[20-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]propane-1-sulfonate](/img/structure/B13720212.png)
![Cyclopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-5-trifluoromethyl-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720217.png)

